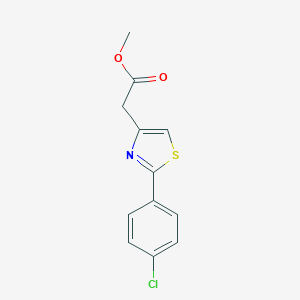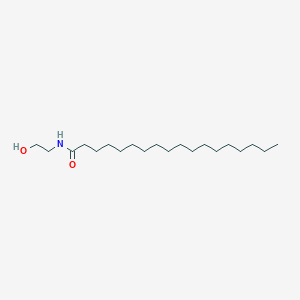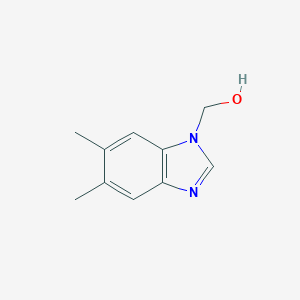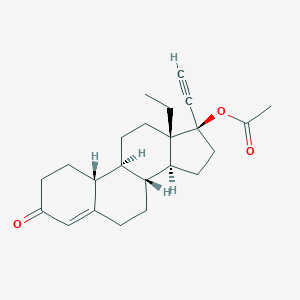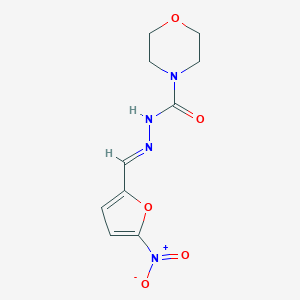
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide, also known as Furosemide hydrazide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative of furosemide, a diuretic drug used in the treatment of heart failure, hypertension, and edema. Furosemide hydrazide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the inhibition of the Na+/K+/2Cl- co-transporter, which is responsible for the movement of chloride ions across cell membranes. By inhibiting this transporter, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide reduces the influx of chloride ions, leading to changes in cell volume and function.
Biochemische Und Physiologische Effekte
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to exhibit interesting biochemical and physiological effects. In addition to its role in inhibiting chloride transport, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to induce apoptosis in various cancer cell lines. This compound has also been shown to modulate the activity of various ion channels and receptors, leading to changes in neurotransmitter release and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide in lab experiments is its ability to selectively inhibit chloride transport, making it a valuable tool for studying the role of this ion in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research involving 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is the development of new compounds based on the structure of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide, which may exhibit even more potent and selective effects on chloride transport. Overall, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has shown great promise as a valuable tool for scientific research and has the potential to lead to important discoveries in the future.
Synthesemethoden
The synthesis of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the reaction of furosemide with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with morpholinecarboxylic acid to form the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of pure 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide.
Wissenschaftliche Forschungsanwendungen
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool to study the role of chloride transport in various biological processes. 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to inhibit chloride transport in various cell types, leading to changes in cell volume and function.
Eigenschaften
CAS-Nummer |
15970-86-2 |
|---|---|
Produktname |
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide |
Molekularformel |
C10H12N4O5 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+ |
InChI-Schlüssel |
NVAUCWNDTOEUTI-YRNVUSSQSA-N |
Isomerische SMILES |
C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
15970-86-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



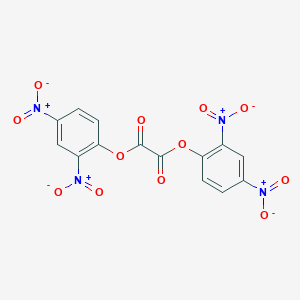
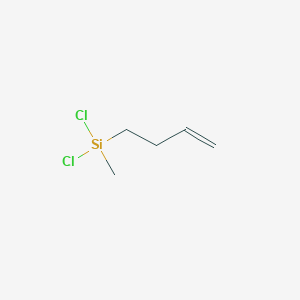
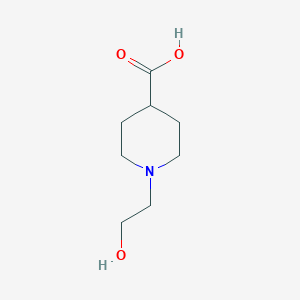
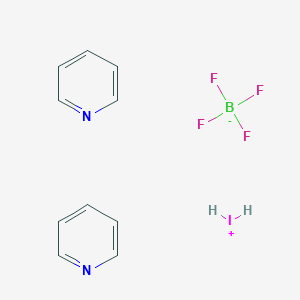
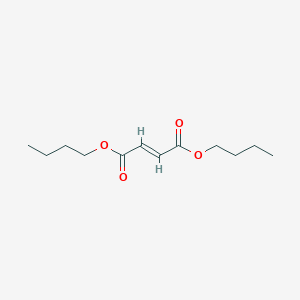
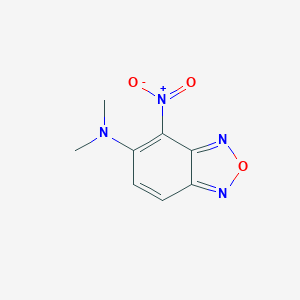
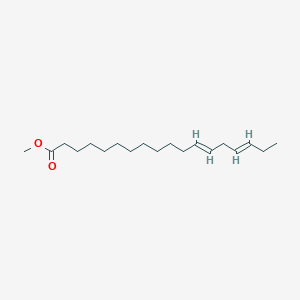
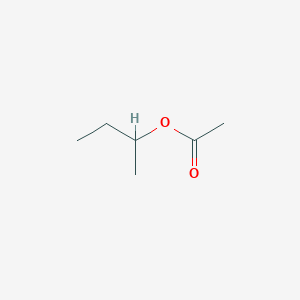

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
